molecular formula C19H21NO3 B12775713 1-((9,10-Dihydro-4-hydroxy-4H-benzo(4,5)cyclohepta(1,2-b)furan-3-yl)carbonyl)piperidine CAS No. 83494-82-0

1-((9,10-Dihydro-4-hydroxy-4H-benzo(4,5)cyclohepta(1,2-b)furan-3-yl)carbonyl)piperidine

Cat. No.: B12775713
CAS No.: 83494-82-0
M. Wt: 311.4 g/mol
InChI Key: YKBOECWDHHDRIC-UHFFFAOYSA-N
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Description

1-((9,10-Dihydro-4-hydroxy-4H-benzo(4,5)cyclohepta(1,2-b)furan-3-yl)carbonyl)piperidine is a complex organic compound with a unique structure that combines a benzo-fused cycloheptafuran ring with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((9,10-Dihydro-4-hydroxy-4H-benzo(4,5)cyclohepta(1,2-b)furan-3-yl)carbonyl)piperidine typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-((9,10-Dihydro-4-hydroxy-4H-benzo(4,5)cyclohepta(1,2-b)furan-3-yl)carbonyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol .

Scientific Research Applications

1-((9,10-Dihydro-4-hydroxy-4H-benzo(4,5)cyclohepta(1,2-b)furan-3-yl)carbonyl)piperidine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and receptor binding.

    Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-((9,10-Dihydro-4-hydroxy-4H-benzo(4,5)cyclohepta(1,2-b)furan-3-yl)carbonyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((9,10-Dihydro-4-hydroxy-4H-benzo(4,5)cyclohepta(1,2-b)furan-3-yl)carbonyl)piperidine is unique due to its combination of a benzo-fused cycloheptafuran ring and a piperidine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

CAS No.

83494-82-0

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

(2-hydroxy-6-oxatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-4-yl)-piperidin-1-ylmethanone

InChI

InChI=1S/C19H21NO3/c21-18-14-7-3-2-6-13(14)8-9-16-17(18)15(12-23-16)19(22)20-10-4-1-5-11-20/h2-3,6-7,12,18,21H,1,4-5,8-11H2

InChI Key

YKBOECWDHHDRIC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=COC3=C2C(C4=CC=CC=C4CC3)O

Origin of Product

United States

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